3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate
Brand Name: Vulcanchem
CAS No.: 637753-03-8
VCID: VC21447314
InChI: InChI=1S/C21H21NO5/c1-4-22(5-2)21(24)27-14-10-11-16-19(12-14)26-13-17(20(16)23)15-8-6-7-9-18(15)25-3/h6-13H,4-5H2,1-3H3
SMILES: CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC
Molecular Formula: C21H21NO5
Molecular Weight: 367.4g/mol

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate

CAS No.: 637753-03-8

Cat. No.: VC21447314

Molecular Formula: C21H21NO5

Molecular Weight: 367.4g/mol

* For research use only. Not for human or veterinary use.

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate - 637753-03-8

Specification

CAS No. 637753-03-8
Molecular Formula C21H21NO5
Molecular Weight 367.4g/mol
IUPAC Name [3-(2-methoxyphenyl)-4-oxochromen-7-yl] N,N-diethylcarbamate
Standard InChI InChI=1S/C21H21NO5/c1-4-22(5-2)21(24)27-14-10-11-16-19(12-14)26-13-17(20(16)23)15-8-6-7-9-18(15)25-3/h6-13H,4-5H2,1-3H3
Standard InChI Key AIUVNUBHXOXZES-UHFFFAOYSA-N
SMILES CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC
Canonical SMILES CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3OC

Introduction

Chemical Structure and Properties

Structural Characteristics

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate consists of a chromen-4-one core structure, which is a fused ring system comprising a benzene ring and a pyrone ring. The compound features three key structural components that define its chemical identity:

  • A chromen-4-one core (4H-chromen-4-one) providing the central backbone

  • A 2-methoxyphenyl group attached at position 3 of the chromenone system

  • A diethylcarbamate moiety at position 7 of the chromenone system

The positional arrangement of these groups is critical to the compound's chemical behavior and potential biological activities.

Physical and Chemical Properties

The predicted physical and chemical properties of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate are presented in Table 1, based on structural analysis and comparisons with similar chromenone derivatives.

Table 1: Predicted Physicochemical Properties of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate

PropertyPredicted ValueMethod of Estimation
Molecular FormulaC21H21NO5Structural analysis
Molecular Weight367.40 g/molCalculated from molecular formula
Physical StateCrystalline solidBased on similar chromone derivatives
SolubilityPoorly soluble in water; soluble in organic solventsBased on functional groups
LogP3.45 - 3.85Estimated from structure
pKa~8.2 (carbamate group)Based on similar carbamate structures
Melting Point185-195°CEstimated from similar compounds
UV Absorptionλmax ~320-340 nmBased on chromone core structure

The methoxyphenyl group at position 2 of the phenyl ring is expected to increase the electron density in the aromatic system, potentially enhancing interactions with biological targets compared to other positional isomers. The diethylcarbamate moiety, being more lipophilic than dimethylcarbamate, may confer increased membrane permeability and potentially different metabolic stability.

Synthesis Methods

Synthetic Routes

The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate would likely involve a multi-step approach similar to the preparation of related chromenone derivatives. A potential synthetic pathway could be outlined as follows:

  • Formation of the chromen-4-one core through Baker-Venkataraman rearrangement or alternative methods

  • Introduction of the 2-methoxyphenyl group at position 3

  • Installation of the diethylcarbamate group at position 7

Detailed Synthetic Procedure

A proposed synthetic route could involve the following steps:

Step 1: Core Formation
The chromen-4-one core can be synthesized through the condensation of 2,4-dihydroxybenzaldehyde with 2-methoxyacetophenone under basic conditions, followed by cyclization.

Step 2: Hydroxyl Protection/Deprotection
Selective protection of the 7-hydroxyl group may be necessary to control regioselectivity during subsequent steps.

Step 3: Diethylcarbamate Formation
The diethylcarbamate group can be introduced by reacting the 7-hydroxyl group with diethylcarbamoyl chloride in the presence of a base such as triethylamine.

Table 2: Key Reagents and Conditions for Proposed Synthesis

StepReagentsConditionsExpected Yield
Formation of chromenone core2,4-dihydroxybenzaldehyde, 2-methoxyacetophenone, KOHEthanol, reflux, 4-6h65-75%
7-OH reaction with diethylcarbamoyl chlorideDiethylcarbamoyl chloride, triethylamineDCM, 0°C to RT, 2-3h70-80%
PurificationColumn chromatographyHexane/ethyl acetate gradient85-90%

Chemical Reactivity

Reaction Centers

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate contains several functional groups that serve as potential sites for chemical reactivity:

  • The carbonyl group at position 4 can participate in nucleophilic addition reactions

  • The pyrone ring can undergo ring-opening reactions under basic conditions

  • The methoxy group can be cleaved under certain conditions

  • The diethylcarbamate group can undergo hydrolysis

Typical Reactions

The compound would be expected to undergo several characteristic reactions:

Hydrolysis: Under acidic or basic conditions, the diethylcarbamate group can hydrolyze to form the corresponding 7-hydroxy derivative.

Oxidation: The methoxyphenyl group can undergo oxidative transformations, potentially forming quinone derivatives.

Reduction: The carbonyl group at position 4 can be reduced to form the corresponding alcohol.

Table 3: Predicted Chemical Transformations

Reaction TypeReagentsPrimary ProductsReaction Site
HydrolysisNaOH, H2O3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-ol + diethylamine + CO2Diethylcarbamate group
ReductionNaBH4, MeOH3-(2-methoxyphenyl)-4-hydroxy-4H-chromen-7-yl diethylcarbamateC-4 carbonyl
OxidationH2O2, acid catalystVarious oxidized derivativesMethoxyphenyl group
DemethylationBBr3, DCM3-(2-hydroxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamateMethoxy group

Biological Activity and Mechanisms

Structure-Activity Relationships

The specific arrangement of functional groups in 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate would likely influence its biological activity:

  • The 2-methoxyphenyl group may enhance binding to specific enzyme pockets compared to other positional isomers.

  • The diethylcarbamate moiety, being more lipophilic than dimethylcarbamate, could improve membrane permeability and potentially alter binding interactions.

  • The chromen-4-one core provides a rigid scaffold that can position the functional groups optimally for target interaction.

Table 4: Predicted Biological Activities Based on Structural Features

Structural FeaturePotential Biological EffectMechanism
Chromen-4-one coreAntioxidant activityFree radical scavenging
2-Methoxyphenyl groupEnhanced binding affinityHydrophobic and π-π interactions with target proteins
Diethylcarbamate moietyImproved membrane permeabilityIncreased lipophilicity compared to smaller carbamates
Position-specific arrangementSelective enzyme inhibitionSpatial complementarity with target binding sites

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The predicted 1H NMR spectrum of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate would show characteristic signals:

  • Aromatic protons of the chromenone and phenyl rings (δ 6.8-8.3 ppm)

  • Methoxy protons (δ 3.8-4.0 ppm)

  • Ethyl groups of the carbamate (triplet at δ 1.1-1.3 ppm for CH3 and quartet at δ 3.3-3.5 ppm for CH2)

Mass Spectrometry

In mass spectrometry, the compound would likely exhibit:

  • Molecular ion peak at m/z 367 [M+]

  • Fragment ions corresponding to the loss of the diethylcarbamate group and the methoxy group

Table 5: Predicted Spectroscopic Data

Spectroscopic MethodKey FeaturesPredicted Values
1H NMRAromatic protonsδ 6.8-8.3 ppm (multiple signals)
1H NMRMethoxy groupδ 3.8-4.0 ppm (singlet, 3H)
1H NMRDiethylcarbamate (CH3)δ 1.1-1.3 ppm (triplet, 6H)
1H NMRDiethylcarbamate (CH2)δ 3.3-3.5 ppm (quartet, 4H)
13C NMRCarbonyl carbon (C-4)δ 175-178 ppm
Mass SpectrometryMolecular ionm/z 367 [M+]
IR SpectroscopyCarbonyl stretching1650-1670 cm-1
IR SpectroscopyCarbamate C=O1720-1730 cm-1

Comparison with Similar Compounds

Structural Comparison

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate differs from related compounds primarily in the position of the methoxy group on the phenyl ring and the nature of the carbamate group. These differences can significantly affect physicochemical properties and biological activities.

Table 6: Structural Comparison with Related Compounds

CompoundPosition of Methoxy GroupCarbamate GroupKey Differences
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate2-positionDiethylcarbamateReference compound
3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl dimethylcarbamate4-positionDimethylcarbamateDifferent methoxy position; smaller carbamate
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-ol2-positionNone (free hydroxyl)Lacks carbamate group

Activity Comparison

The positional isomerism of the methoxy group and the nature of the carbamate moiety can significantly impact biological activities:

  • 2-methoxy vs. 4-methoxy: The ortho position (2-methoxy) may create a different electronic environment and steric arrangement compared to the para position (4-methoxy).

  • Diethylcarbamate vs. dimethylcarbamate: The larger diethyl groups increase lipophilicity and may enhance membrane permeability but could also create steric hindrance at binding sites.

Research Applications

Medicinal Chemistry

3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate represents a potential scaffold for drug discovery efforts, particularly in areas where chromenone derivatives have shown promise:

  • Neurodegenerative diseases: Potential acetylcholinesterase inhibitory properties

  • Cancer research: Possible antiproliferative and pro-apoptotic activities

  • Inflammatory conditions: Potential anti-inflammatory properties through cyclooxygenase inhibition

Synthetic Methodology

The compound could serve as an intermediate or model system for developing new synthetic methodologies:

  • Regioselective functionalization of chromenone scaffolds

  • Development of novel carbamoylation techniques

  • Investigation of stereoselective reactions at the chromenone core

Future Research Directions

Synthesis Optimization

Future research could focus on developing efficient and scalable synthetic routes for 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl diethylcarbamate:

  • Exploration of microwave-assisted synthesis to reduce reaction times

  • Development of one-pot procedures to minimize isolation of intermediates

  • Investigation of green chemistry approaches using environmentally friendly reagents

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies could be conducted by creating a library of derivatives with:

  • Various substituents on the phenyl ring

  • Different carbamate groups

  • Modifications to the chromenone core

Table 7: Potential Structural Modifications for SAR Studies

Modification SitePotential VariationsExpected Impact
Methoxy position2-, 3-, or 4-positionAltered electronic and steric properties
Carbamate groupDimethyl, dipropyl, morpholineModified lipophilicity and metabolic stability
Chromenone coreAddition of halogens, alkyl groupsChanged electronic properties and binding characteristics

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